molecular formula C15H11N3O B5623577 7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole

7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole

Cat. No. B5623577
M. Wt: 249.27 g/mol
InChI Key: LVQIYCDNKKYDRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole often involves complex reactions that yield novel heterocyclic ring systems. For example, catalytic hydrogenation of 5-substituted 3-(2-aminobenzyl)-1,2,4-oxadiazoles can result in 2-(acylamino)indoles, which upon further treatment can lead to new indole derivatives. Such processes are indicative of the intricate synthetic routes that might be employed in the synthesis of 7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole and its analogs (Bata et al., 1993).

Molecular Structure Analysis

The molecular structure of compounds similar to 7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole is often characterized using advanced techniques such as X-ray crystallography. These analyses reveal detailed insights into the arrangement of atoms within the molecule, confirming the formation of novel heterocyclic ring systems and providing a basis for understanding the chemical behavior of such compounds.

Chemical Reactions and Properties

The chemical reactions involving indole derivatives and oxadiazoles can lead to a variety of novel compounds with unique properties. For instance, the annelation of certain oxime derivatives with acetylene under specific conditions can yield NH- or N-vinyl derivatives, which can then be aromatized to form indoles with unique chemical properties (Budaev et al., 2019).

Mechanism of Action

While the mechanism of action for the specific compound “7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole” is not available, oxadiazoles in general have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and more .

Future Directions

Oxadiazoles continue to be a promising scaffold in medicinal chemistry . Future research may focus on designing and synthesizing new oxadiazole derivatives with improved properties and activities.

properties

IUPAC Name

7-methyl-6-phenylpyrrolo[2,3-g][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c1-10-9-12-14(8-7-13-15(12)17-19-16-13)18(10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQIYCDNKKYDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=CC=C3)C=CC4=NON=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole

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